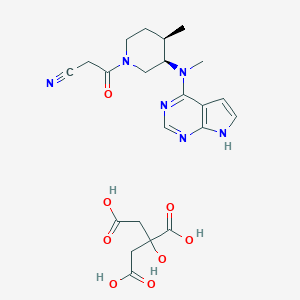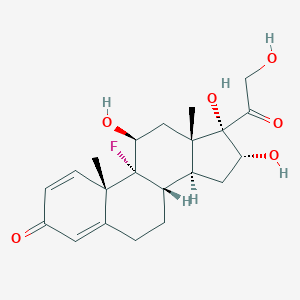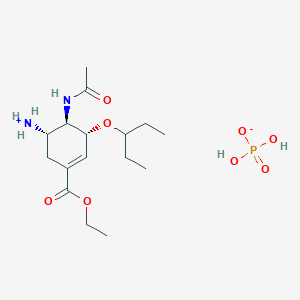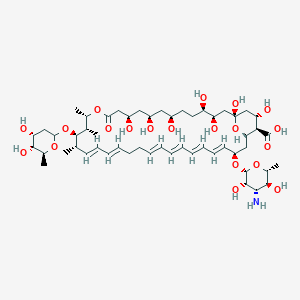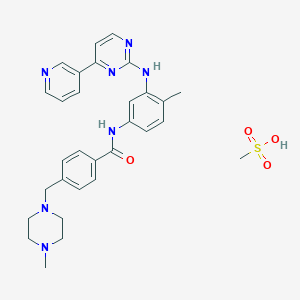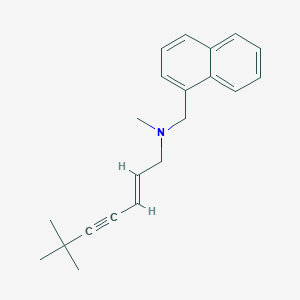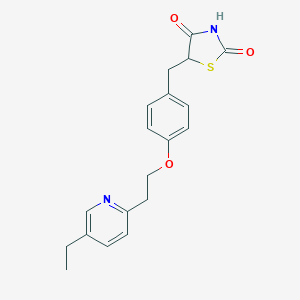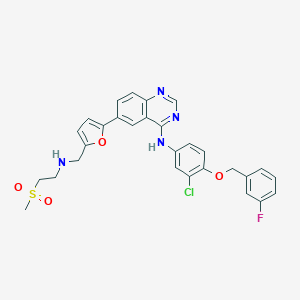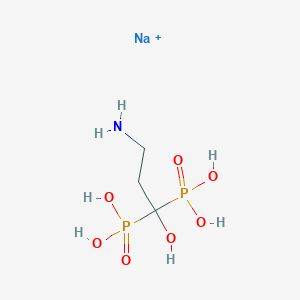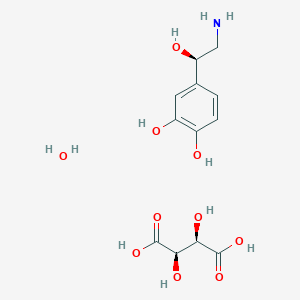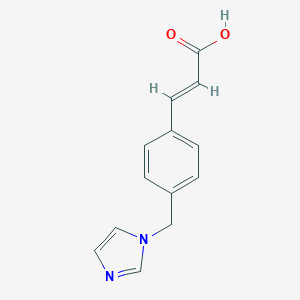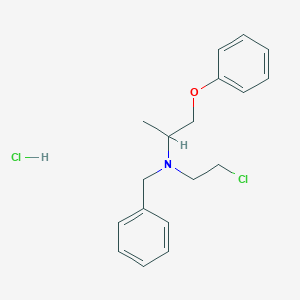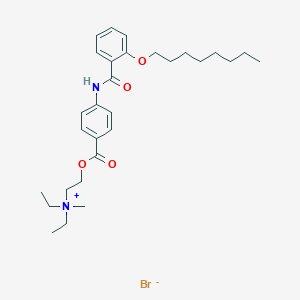
Bromuro de Otilonio
Descripción general
Descripción
Otilonium bromide is a quaternary ammonium compound known for its antimuscarinic and calcium channel blocking properties. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome .
Aplicaciones Científicas De Investigación
Otilonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium compounds.
Biology: Researchers use it to investigate the mechanisms of muscle contraction and relaxation in the gastrointestinal tract.
Medicine: It is extensively studied for its therapeutic effects in treating irritable bowel syndrome and other gastrointestinal disorders
Mecanismo De Acción
Target of Action
Otilonium Bromide, a quaternary ammonium derivative, primarily targets L-type and T-type calcium channels , muscarinic receptors , and tachykinin NK2 receptors . These targets play a crucial role in the contraction of smooth muscle cells (SMCs), particularly in the gastrointestinal tract .
Mode of Action
Otilonium Bromide acts by blocking the entry of calcium ions through L-type and T-type calcium channels . This blockade interferes with the intracytoplasmic calcium mobilization necessary for SMC contraction . Additionally, Otilonium Bromide binds to muscarinic and tachykinin NK2 receptors , further contributing to its spasmolytic activity.
Biochemical Pathways
The primary biochemical pathway affected by Otilonium Bromide involves the regulation of calcium ion movement within SMCs . By blocking calcium channels and interfering with intracellular calcium mobilization, Otilonium Bromide disrupts the normal contraction mechanisms of these cells . This action on the calcium ion movement pathway leads to a reduction in excessive bowel contractions and abdominal cramps .
Pharmacokinetics
Otilonium Bromide exhibits unique pharmacokinetic properties. When taken orally, very little of the drug (about 3%) is absorbed into the rest of the body . This low systemic absorption means that most of its actions remain confined to the gastrointestinal system . The drug concentrates in the large bowel wall, where it exerts its effects locally .
Result of Action
The primary molecular and cellular effect of Otilonium Bromide’s action is the relaxation of the gastrointestinal smooth muscle . By inhibiting calcium ion movement and binding to muscarinic and tachykinin NK2 receptors, Otilonium Bromide prevents excessive bowel contractions and relieves abdominal cramps . This results in reduced motility and abdominal pain .
Action Environment
Otilonium Bromide’s action is largely confined to the gastrointestinal system due to its low systemic absorption and concentration in the large bowel wall . This local action allows it to effectively relieve spasmodic pain of the gut, especially in conditions like irritable bowel syndrome . .
Análisis Bioquímico
Biochemical Properties
Otilonium Bromide binds to both muscarinic receptors and tachykinin NK 2 receptors . It has been shown to inhibit L-type and T-type calcium channels, actions which may contribute to or determine its effects in the gut .
Cellular Effects
Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It also had a potent effect on eradicating biofilm at concentrations ranging from 16 to 64 μg/ml . Furthermore, it was observed that Otilonium Bromide changed the permeability of bacterial membrane and caused membrane damage .
Molecular Mechanism
The main mode of action of Otilonium Bromide is blocking the L-type Ca 2+ channels on smooth muscles and interfering with intracytoplasmatic Ca 2+ mobilization, thus relieving excessive intestinal contractions and abdominal cramps .
Temporal Effects in Laboratory Settings
In a study, it was found that bacteria could be killed completely after treatment with 2× MIC of Otilonium Bromide for 5 hours . This suggests that the effects of Otilonium Bromide can be observed over time in laboratory settings.
Dosage Effects in Animal Models
In a study on rats with pentylenetetrazol-induced convulsion, Otilonium Bromide reduced seizure activity at both doses of 25 mg/kg and 50 mg/kg, probably through blocking T-type calcium channels .
Metabolic Pathways
It is known that Otilonium Bromide binds to both muscarinic receptors and tachykinin NK 2 receptors .
Transport and Distribution
After oral administration, Otilonium Bromide has poor systemic absorption due to its physicochemical characteristics, and remains in the gastrointestinal tract acting locally . In animal models, the plasma levels of the drug were 1,000 times lower than in the gastrointestinal tract .
Subcellular Localization
Otilonium Bromide impairs vesicle‐mediated trafficking by targeting Sec31, thereby impeding the plasma membrane localization of the ergosterol transporters, such as Sip3 . Consequently, Otilonium Bromide obstructs the movement of ergosterol across membranes and triggers cytotoxic autophagy .
Métodos De Preparación
The synthesis of otilonium bromide involves several steps:
Starting Material: The process begins with o-octanoxy benzoic acid.
Intermediate Formation: This compound reacts with chloroformate to form an intermediate product.
Condensation Reaction: The intermediate undergoes condensation with p-aminobenzoic acid to produce 4-(2-octanoxybenzoylamino)benzoic acid.
This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .
Análisis De Reacciones Químicas
Otilonium bromide undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Complex Formation: It can form complexes with other ions or molecules, particularly in biological systems.
Hydrolysis: Under certain conditions, it can undergo hydrolysis, breaking down into its constituent parts.
Comparación Con Compuestos Similares
Otilonium bromide is often compared with other antimuscarinic and calcium channel blockers:
Pinaverium Bromide: Similar in its calcium channel blocking properties but differs in its pharmacokinetic profile.
Mebeverine: Another antispasmodic used for irritable bowel syndrome, but it works primarily by blocking sodium channels.
Hyoscine Butylbromide: Also an antimuscarinic agent but with a broader range of applications beyond the gastrointestinal tract
Otilonium bromide stands out due to its high selectivity for the gastrointestinal tract and its minimal systemic absorption, which reduces the risk of side effects .
Propiedades
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPIJGXYWHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26095-58-9 (iodide), 105360-89-2 (Parent) | |
| Record name | Otilonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046357 | |
| Record name | Otilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-59-0 | |
| Record name | Otilonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26095-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otilonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Otilonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTILONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Otilonium Bromide?
A1: Otilonium Bromide is a spasmolytic agent that primarily acts by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells. [, , ] This inhibition occurs through multiple pathways, including blockade of L-type calcium channels. [, ]
Q2: How does Otilonium Bromide's inhibition of calcium influx affect smooth muscle?
A2: By reducing calcium influx, Otilonium Bromide prevents the cascade of events leading to smooth muscle contraction. This results in relaxation of the gastrointestinal tract, reducing symptoms such as abdominal pain and discomfort. [, , ]
Q3: What is the molecular formula and weight of Otilonium Bromide?
A3: The molecular formula of Otilonium Bromide is C28H46BrNO4, and its molecular weight is 552.56 g/mol. (Please refer to publicly available chemical databases for structural information.)
Q4: Is there any spectroscopic data available for Otilonium Bromide?
A5: Yes, studies have utilized techniques like IR, 1H NMR, 13C NMR, and MS to confirm the structure of Otilonium Bromide. []
Q5: How does the instability of Otilonium Bromide in certain solvents impact its use?
A7: Its instability necessitates careful consideration during the development of analytical methods and pharmaceutical formulations. Avoiding alcohols and water as solvents is crucial to maintain the compound's integrity. []
Q6: What is the absorption profile of Otilonium Bromide?
A8: Otilonium Bromide exhibits poor systemic absorption after oral administration. Studies using radiolabeled Otilonium Bromide in rats showed very low plasma levels compared to gastrointestinal tract levels. []
Q7: Where does Otilonium Bromide primarily distribute after administration?
A9: Following oral administration, Otilonium Bromide predominantly distributes to the gastrointestinal tract, with a particular affinity for the large intestine. [] This selective distribution contributes to its localized effects and minimal systemic side effects.
Q8: Is Otilonium Bromide metabolized in the body?
A8: While specific details on the metabolic pathways of Otilonium Bromide are limited in the provided research, its chemical structure suggests potential for metabolism. Further research is needed to fully characterize its metabolic profile.
Q9: How is Otilonium Bromide eliminated from the body?
A9: The primary route of elimination for Otilonium Bromide has not been extensively studied in the provided research. Further investigation is required to determine the primary routes of excretion.
Q10: Has Otilonium Bromide been tested in cell-based assays?
A12: Yes, in vitro studies have investigated the effects of Otilonium Bromide on ion channels in cell lines. For example, one study showed that Otilonium Bromide inhibits L-type calcium channels in human intestinal smooth muscle cells. [] Other studies have examined its effects on T-type calcium channels in HEK293 cells transfected with specific calcium channel subtypes. []
Q11: What animal models have been used to study Otilonium Bromide?
A13: Rats have been frequently used as animal models to study the pharmacokinetics, tissue distribution, and pharmacodynamic effects of Otilonium Bromide. [, , , ] Researchers have also employed a rat model of irritable bowel syndrome (water avoidance stress model) to investigate the effects of Otilonium Bromide on stress-induced gastrointestinal dysfunction. []
Q12: What are the key findings from clinical trials involving Otilonium Bromide?
A14: Clinical trials have consistently demonstrated the efficacy of Otilonium Bromide in alleviating symptoms associated with irritable bowel syndrome. [, , , , , , ] These studies have shown that Otilonium Bromide effectively reduces abdominal pain, bloating, and discomfort compared to placebo. Notably, its efficacy appears comparable to other commonly used antispasmodics, with a favorable tolerability profile. [, , ]
Q13: Does Otilonium Bromide exhibit any specific targeting within the body?
A16: While not specifically designed for targeted delivery, Otilonium Bromide demonstrates a natural affinity for the gastrointestinal tract, particularly the large intestine. [] This selective distribution contributes to its localized effects and minimizes systemic exposure.
Q14: What are some common alternatives to Otilonium Bromide for irritable bowel syndrome?
A22: Several other antispasmodic drugs are available for managing irritable bowel syndrome, including Mebeverine, Pinaverium Bromide, and Trimebutine. [, , , ] Additionally, non-pharmacological approaches like dietary modifications and stress management are important components of irritable bowel syndrome therapy. []
Q15: When was Otilonium Bromide first introduced as a treatment option?
A23: While the provided research does not explicitly mention the exact year of introduction, it is clear that Otilonium Bromide has been used clinically for several decades. [, ] Its continued use and ongoing research highlight its relevance and potential in managing gastrointestinal disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


